4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(2-IODOPHENYL)-4-OXOBUTANAMIDE
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Overview
Description
4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(2-IODOPHENYL)-4-OXOBUTANAMIDE is a complex organic compound with a molecular formula of C23H19BrIN3O3. This compound is characterized by the presence of bromine, iodine, and a hydrazino group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(2-IODOPHENYL)-4-OXOBUTANAMIDE typically involves multiple steps. One common approach includes the reaction of 3-bromobenzyl alcohol with benzaldehyde derivatives to form an intermediate, which is then reacted with hydrazine derivatives to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, including the use of large-scale reactors and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(2-IODOPHENYL)-4-OXOBUTANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and iodine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(2-IODOPHENYL)-4-OXOBUTANAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialized materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(2-IODOPHENYL)-4-OXOBUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-((4-bromobenzyl)oxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide
- 2-((2E)-2-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazino)-2-oxo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(2-IODOPHENYL)-4-OXOBUTANAMIDE is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where these properties are advantageous .
Properties
Molecular Formula |
C24H21BrIN3O3 |
---|---|
Molecular Weight |
606.2g/mol |
IUPAC Name |
N'-[[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-N-(2-iodophenyl)butanediamide |
InChI |
InChI=1S/C24H21BrIN3O3/c25-19-8-5-6-17(14-19)16-32-22-11-4-1-7-18(22)15-27-29-24(31)13-12-23(30)28-21-10-3-2-9-20(21)26/h1-11,14-15H,12-13,16H2,(H,28,30)(H,29,31) |
InChI Key |
LUCAKXUWPHPEQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NC2=CC=CC=C2I)OCC3=CC(=CC=C3)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NC2=CC=CC=C2I)OCC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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